molecular formula C12H17N3O3 B2458575 1-(3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)ethanone CAS No. 510734-44-8

1-(3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)ethanone

Cat. No. B2458575
M. Wt: 251.286
InChI Key: VOFZKKYKBUGEQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)ethanone, also known as DMPE, is a synthetic compound used in scientific research. It belongs to the class of pyrazolone derivatives and has been found to have various biological and pharmacological activities.

Mechanism Of Action

The exact mechanism of action of 1-(3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)ethanone is not fully understood. However, studies have suggested that it may exert its effects by modulating various signaling pathways and enzymes involved in inflammation, oxidative stress, and apoptosis.

Biochemical And Physiological Effects

1-(3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)ethanone has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. 1-(3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)ethanone has also been found to have anti-tumor effects by inducing apoptosis and inhibiting the growth of cancer cells. In addition, 1-(3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)ethanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

1-(3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)ethanone has several advantages for use in lab experiments. It is a synthetic compound, which allows for consistent and reproducible results. 1-(3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)ethanone is also relatively easy to synthesize and has a high purity. However, 1-(3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)ethanone has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to use in certain assays. In addition, 1-(3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)ethanone has not been extensively studied in vivo, which limits its potential applications.

Future Directions

There are several future directions for the study of 1-(3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)ethanone. One potential area of research is the development of 1-(3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)ethanone-based drugs for the treatment of neurodegenerative diseases. 1-(3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)ethanone has been shown to have neuroprotective effects and may have potential as a therapeutic agent for these diseases. Another area of research is the study of the mechanism of action of 1-(3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)ethanone. Further studies are needed to fully understand how 1-(3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)ethanone exerts its effects and how it can be optimized for therapeutic use. Finally, the development of new synthesis methods for 1-(3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)ethanone may also be an area of future research.

Synthesis Methods

1-(3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)ethanone can be synthesized using a multi-step process involving the reaction of morpholine-4-carbonyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl chloroacetate to obtain 1-(3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)ethanone.

Scientific Research Applications

1-(3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)ethanone has been found to have various biological and pharmacological activities. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. 1-(3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)ethanone has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[3,5-dimethyl-1-(morpholine-4-carbonyl)pyrazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-8-11(10(3)16)9(2)15(13-8)12(17)14-4-6-18-7-5-14/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFZKKYKBUGEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)N2CCOCC2)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-dimethyl-1-(morpholine-4-carbonyl)-1H-pyrazol-4-yl)ethanone

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